
Clorhidrato de Norhidrocodona
Descripción general
Descripción
Norhydrocodone (hydrochloride) (CRM) is a certified reference material categorized as an opioid. It is an active metabolite of hydrocodone. This product is intended for research and forensic applications.
Norhydrocodone is an analytical reference material categorized as an opioid. It is an active metabolite of hydrocodone. This product is intended for research and forensic applications.
Aplicaciones Científicas De Investigación
Pharmacological Applications
Norhydrocodone serves as a significant metabolite of hydrocodone and is often studied for its pharmacokinetics, efficacy, and safety profile. Key applications include:
- Pain Management : Norhydrocodone is used in treating moderate to severe pain. Its analgesic properties make it a viable alternative for patients who may not respond well to other opioids.
- Pharmacokinetic Studies : Research has focused on understanding the absorption, distribution, metabolism, and excretion (ADME) of norhydrocodone. Studies indicate that norhydrocodone has a longer half-life compared to hydrocodone, which can influence dosing regimens and patient outcomes .
Clinical Case Studies
Clinical case studies provide insights into the practical applications of norhydrocodone in pain management:
- Case Study 1 : A patient prescribed hydrocodone was monitored for compliance through urine drug screening. The presence of norhydrocodone in the urine indicated adherence to the prescribed regimen, reinforcing the importance of monitoring metabolites in clinical practice .
- Case Study 2 : In another instance, a patient was found to have elevated levels of norhydrocodone during routine testing. This raised questions about potential misuse or metabolic variations that could affect drug levels .
Forensic Applications
Norhydrocodone is significant in forensic toxicology for several reasons:
- Drug Testing : It is often included in urine drug tests to confirm opioid use. The detection of norhydrocodone can help differentiate between various opioid medications taken by patients, aiding in compliance verification and identifying potential abuse .
- Metabolite Profiling : Forensic studies have shown that norhydrocodone can be detected alongside other opioids such as hydromorphone and oxycodone. This profiling is crucial for understanding patterns of drug use and potential overdoses .
Research Findings
Recent studies have highlighted several important findings related to norhydrocodone:
- Pharmacokinetics : Research has demonstrated that norhydrocodone exhibits distinct pharmacokinetic properties compared to its parent compound, hydrocodone. For example, studies show that the time to peak concentration (t_max) for norhydrocodone can vary significantly based on administration methods and patient factors .
Parameter | Hydrocodone | Norhydrocodone |
---|---|---|
t_max (hours) | 6.0 | Varies |
Half-life (hours) | 4.94 | Longer |
Bioavailability (%) | 99.96 | Higher variability |
Mecanismo De Acción
Target of Action
Norhydrocodone Hydrochloride, also known as Norhydrocodone HCl, primarily targets the μ-opioid receptor (MOR) . The μ-opioid receptor is a G protein-coupled receptor that plays a crucial role in mediating the effects of opioids.
Mode of Action
Norhydrocodone HCl acts as an agonist at the μ-opioid receptor, with a potency similar to that of hydrocodone . Agonists are substances that bind to specific receptors and trigger a response in the cell. In this case, Norhydrocodone HCl binds to the μ-opioid receptor, triggering a series of intracellular events that lead to the drug’s analgesic effects .
Biochemical Pathways
Norhydrocodone HCl is a major metabolite of the opioid analgesic hydrocodone . It is formed from hydrocodone in the liver via N-demethylation , predominantly by the enzyme CYP3A4 . This metabolic pathway plays a significant role in the drug’s pharmacological activity.
Pharmacokinetics
The pharmacokinetics of Norhydrocodone HCl are influenced by several factors. It is predominantly metabolized by the enzyme CYP3A4, and its formation can be affected by the genetic polymorphism of this enzyme . The compound’s bioavailability is likely influenced by its ability to cross the blood-brain barrier, which is considered poor . This could explain why Norhydrocodone HCl produces only minimal analgesia when administered peripherally .
Result of Action
The binding of Norhydrocodone HCl to the μ-opioid receptor triggers a series of intracellular events, leading to its analgesic effects . Due to its poor penetration of the blood-brain barrier, it has been found to produce only minimal analgesia when administered peripherally .
Action Environment
The action, efficacy, and stability of Norhydrocodone HCl can be influenced by various environmental factors. For instance, the presence of other drugs that induce or inhibit CYP3A4 can affect the metabolism of Norhydrocodone HCl . Additionally, individual genetic variations in the CYP3A4 enzyme can influence the drug’s metabolism and, consequently, its efficacy .
Análisis Bioquímico
Biochemical Properties
Norhydrocodone Hydrochloride interacts with the μ-opioid receptor, similar to hydrocodone and hydromorphone . It is formed from hydrocodone in the liver via N-demethylation predominantly by the enzyme CYP3A4 . The metabolic pathways of hydrocodone include O-demethylation catalyzed by cytochrome P450 2D6 (CYP2D6) to its active metabolite, hydromorphone, and N-demethylation by cytochrome P450 3A4 to form Norhydrocodone Hydrochloride .
Cellular Effects
As an agonist of the μ-opioid receptor, it can be inferred that it may influence cell function by modulating the activity of this receptor . The μ-opioid receptor is involved in pain perception, and its activation can lead to analgesic effects .
Molecular Mechanism
Norhydrocodone Hydrochloride exerts its effects at the molecular level by binding to and activating the μ-opioid receptor . It has been found to produce only minimal analgesia when administered peripherally to animals, likely due to poor blood-brain-barrier and thus central nervous system penetration .
Temporal Effects in Laboratory Settings
One study describes the excretion profile of hydrocodone, hydromorphone, and Norhydrocodone Hydrochloride in urine following a single dose administration of hydrocodone to human subjects .
Dosage Effects in Animal Models
In animal models, Norhydrocodone Hydrochloride has been found to produce analgesia following subcutaneous, intrathecal, and intracerebroventricular administration . It was found to be approximately 70-fold less potent than hydrocodone in producing analgesia following subcutaneous administration .
Metabolic Pathways
Norhydrocodone Hydrochloride is involved in the metabolic pathway of hydrocodone. It is formed from hydrocodone in the liver via N-demethylation predominantly by the enzyme CYP3A4 . Other metabolites of hydrocodone include hydromorphone, formed via O-demethylation catalyzed by cytochrome P450 2D6 .
Subcellular Localization
As an agonist of the μ-opioid receptor, it is likely to be localized in the same cellular compartments as this receptor .
Actividad Biológica
Norhydrocodone hydrochloride is an active metabolite of hydrocodone, a widely used opioid analgesic. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile. This article reviews the pharmacodynamics, metabolism, analgesic efficacy, and potential adverse effects of norhydrocodone, drawing from diverse research findings and clinical studies.
Pharmacodynamics
Norhydrocodone acts primarily as a μ-opioid receptor agonist. Studies have shown that it exhibits similar binding characteristics to hydrocodone and hydromorphone, contributing to its analgesic effects. The following table summarizes the potency of norhydrocodone compared to its parent compound and another active metabolite:
Compound | Route of Administration | Potency (Relative to Hydrocodone) |
---|---|---|
Norhydrocodone | Subcutaneous | 70-fold less potent |
Hydromorphone | Subcutaneous | 5.4-fold more potent |
Norhydrocodone | Intrathecal | Maximal effect: 15-45% |
Hydromorphone | Intrathecal | 174-fold more potent |
Norhydrocodone | Intracerebroventricular | Similar potency to hydrocodone |
Hydromorphone | Intracerebroventricular | 96-fold more potent |
These findings indicate that while norhydrocodone has analgesic properties, it is significantly less potent than hydromorphone when administered subcutaneously and intrathecally .
Metabolism and Excretion
Norhydrocodone is primarily formed through the O-demethylation of hydrocodone in the liver. Its excretion profile indicates that it can be detected in urine for extended periods post-administration. A study involving human subjects demonstrated that norhydrocodone peaked at concentrations ranging from 811 to 3,460 ng/mL between 4:20 and 13:00 hours after a single dose of hydrocodone (10 mg) was administered .
The following table outlines the detection times and peak concentrations for norhydrocodone compared to hydrocodone and hydromorphone:
Compound | Peak Concentration (ng/mL) | Time to Peak (hours) |
---|---|---|
Norhydrocodone | 811 - 3,460 | 4:20 - 13:00 |
Hydrocodone | 612 - 2,190 | 3:30 - 7:00 |
Hydromorphone | 102 - 342 | 6:15 - 26:45 |
This data suggests that norhydrocodone may persist longer in the system compared to hydrocodone, which could have implications for both therapeutic monitoring and potential misuse .
Analgesic Efficacy
In vivo studies assessing the analgesic effects of norhydrocodone have shown that it produces significant analgesia when administered via various routes. However, its efficacy is notably lower than that of hydromorphone. For instance, in tail flick assays used to measure analgesia in animal models, norhydrocodone's effects were confirmed to be opioid receptor-mediated, as they were completely blocked by naltrexone, an opioid antagonist .
Case Studies
Clinical observations further illuminate the biological activity of norhydrocodone. In two case studies involving patients prescribed opioids for pain management, urine tests revealed detectable levels of norhydrocodone alongside other metabolites such as hydromorphone and oxycodone. These findings highlight the importance of monitoring norhydrocodone in clinical settings for compliance and potential abuse .
Adverse Effects
While norhydrocodone is effective for pain relief, it is also associated with certain adverse effects. Notably, seizure activity has been observed following intrathecal administration of both norhydrocodone and hydromorphone. The potency for inducing seizures was found to be significantly higher than that of hydrocodone itself . This raises concerns regarding the safety profile of norhydrocodone, particularly in sensitive populations or those with a history of seizure disorders.
Propiedades
IUPAC Name |
(4R,4aR,7aR,12bS)-9-methoxy-2,3,4,4a,5,6,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3.ClH/c1-20-13-5-2-9-8-11-10-3-4-12(19)16-17(10,6-7-18-11)14(9)15(13)21-16;/h2,5,10-11,16,18H,3-4,6-8H2,1H3;1H/t10-,11+,16-,17-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQVZQPJFFRBEHK-NRGUFEMZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C3=C(CC4C5C3(CCN4)C(O2)C(=O)CC5)C=C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C2C3=C(C[C@@H]4[C@H]5[C@]3(CCN4)[C@@H](O2)C(=O)CC5)C=C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71968-04-2 | |
Record name | Morphinan-6-one, 4,5-epoxy-3-methoxy-, hydrochloride, (5α)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71968-04-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 71968-04-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.